

# Process Development Guide: Scalable Synthesis of 3-(Pyrimidin-5-yl)propan-1-ol

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## Compound of Interest

Compound Name: 3-(Pyrimidin-5-yl)propan-1-ol

CAS No.: 174456-29-2

Cat. No.: B066861

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## Executive Summary & Strategic Route Selection

The moiety **3-(Pyrimidin-5-yl)propan-1-ol** (CAS: 85929-94-6) is a critical "linker" motif in medicinal chemistry, frequently serving as a precursor for kinase inhibitors (e.g., JAK, Rho-kinase targets) and GPR119 agonists. Its structural value lies in the pyrimidine ring's ability to engage in hydrogen bonding within ATP-binding pockets while the propyl alcohol chain acts as a flexible tether for further functionalization.

## Route Analysis for Scale-Up

For kilogram-scale production, three retrosynthetic disconnections were evaluated. The Sonogashira Coupling / Hydrogenation sequence is selected as the Process of Record (POR) due to superior atom economy and safety profiles compared to alternatives.

Route Strategy	Key Reagents	Scalability Rating	Critical Issues
A. Sonogashira (Selected)	5-Bromopyrimidine + Propargyl Alcohol	High	Copper removal; Exotherm control.
B. Heck Reaction	5-Bromopyrimidine + Allyl Alcohol	Low	Isomerization of product (aldehydes); difficult purification.
C. Lithiation	5-Bromopyrimidine + Oxetane	Medium	Cryogenic conditions (-78°C) required; Pyrimidine ring instability to nucleophiles.

## Step 1: Sonogashira Cross-Coupling

Objective: Synthesis of intermediate 3-(Pyrimidin-5-yl)prop-2-yn-1-ol.

### Mechanistic Insight & Causality

5-Bromopyrimidine is electron-deficient, facilitating rapid oxidative addition to Pd(0). However, the nitrogen atoms on the pyrimidine ring can coordinate to Palladium, potentially poisoning the catalyst. Therefore, a slightly higher catalyst loading (1-2 mol%) or bidentate ligands are often discussed. For cost-effective scale-up, standard triphenylphosphine ligands suffice if the reaction is kept strictly oxygen-free to prevent homocoupling of the alkyne (Glaser coupling).

### Detailed Protocol (100g Scale Basis)

Reagents:

- 5-Bromopyrimidine (1.0 equiv, 159 g)
- Propargyl alcohol (1.2 equiv, 67.2 g)
- Pd(PPh<sub>3</sub>)<sub>2</sub>Cl<sub>2</sub> (0.015 equiv)
- CuI (0.01 equiv)

- Triethylamine (3.0 equiv)
- Solvent: THF (degassed) - Chosen over DMF for easier aqueous workup.

#### Procedure:

- Inerting: Charge a 2L jacketed reactor with 5-Bromopyrimidine, Pd(PPh<sub>3</sub>)<sub>2</sub>Cl<sub>2</sub>, and CuI. Purge with N<sub>2</sub> x 3 cycles.
- Solvation: Add degassed THF (10 vol) and Triethylamine. Stir at 20°C until solids are mostly dissolved.
- Controlled Addition: Heat the internal temperature to 50°C. Add Propargyl alcohol dropwise via an addition funnel over 2 hours.
  - Critical Control: Monitor exotherm. Do not allow internal temp to exceed 65°C to prevent polymerization.
- Reaction: Stir at 60°C for 4-6 hours. Monitor by HPLC (Target: <1% starting bromide).
- Workup (Copper Removal):
  - Cool to 20°C. Filter off Et<sub>3</sub>N·HBr salts.
  - Dilute filtrate with EtOAc.
  - Wash 1: 10% NH<sub>4</sub>Cl / NH<sub>4</sub>OH (1:1) solution. The ammonia complexes Cu species (blue aqueous layer), essential to prevent heavy metal carryover.
  - Wash 2: Brine.
- Isolation: Dry organic layer over MgSO<sub>4</sub>, concentrate in vacuo.
- Purification: Recrystallize from EtOAc/Heptane or pass through a short silica plug if residual Pd is high.

## Step 2: Selective Hydrogenation

Objective: Reduction of the alkyne to the alkane without reducing the pyrimidine ring.

## Mechanistic Insight & Causality

Pyrimidines are susceptible to reduction (to dihydropyrimidines) under high-pressure hydrogenation conditions, especially in acidic media. The key to selectivity is neutral conditions and controlled hydrogen uptake. Pd/C is preferred over PtO<sub>2</sub> (which is too active for heteroaromatics) or Raney Nickel (pyrophoric risks on scale).

## Detailed Protocol

Reagents:

- 3-(Pyrimidin-5-yl)prop-2-yn-1-ol (Intermediate)
- Catalyst: 10% Pd/C (50% wet, 5 wt% loading relative to substrate)
- Solvent: Methanol (10 vol)

Procedure:

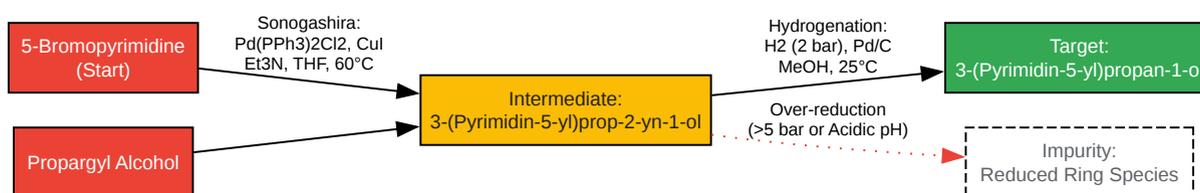
- Loading: Charge the hydrogenation autoclave (Parr reactor) with the alkyne intermediate and Methanol.
- Catalyst Addition: Add Pd/C slurry under N<sub>2</sub> blanket. Safety: Dry Pd/C ignites methanol vapors; always add as a water/solvent slurry.
- Pressurization: Purge with N<sub>2</sub> x 3, then H<sub>2</sub> x 3. Pressurize H<sub>2</sub> to 2 bar (30 psi).
  - Note: Do not exceed 5 bar. Higher pressures favor ring reduction.
- Reaction: Stir at 25-30°C.
  - IPC Monitoring: Check H<sub>2</sub> uptake. Theoretical uptake is 2 moles H<sub>2</sub> per mole substrate.
  - Stop Condition: HPLC analysis showing disappearance of alkyne AND alkene intermediate. If "Over-reduced" impurity (tetrahydropyrimidine) appears >0.5%, stop immediately.

- Filtration: Vent H<sub>2</sub>, purge N<sub>2</sub>. Filter through a Celite pad to remove catalyst.
- Scavenging: Treat filtrate with SiliaMetS® Thiol or equivalent scavenger (4h stir) to reach <10 ppm Pd limits.
- Final Isolation: Concentrate to yield the target alcohol as a viscous oil or low-melting solid.

## Visualizations

### Diagram 1: Synthetic Reaction Scheme

This diagram illustrates the chemical transformation and the critical selectivity node during hydrogenation.

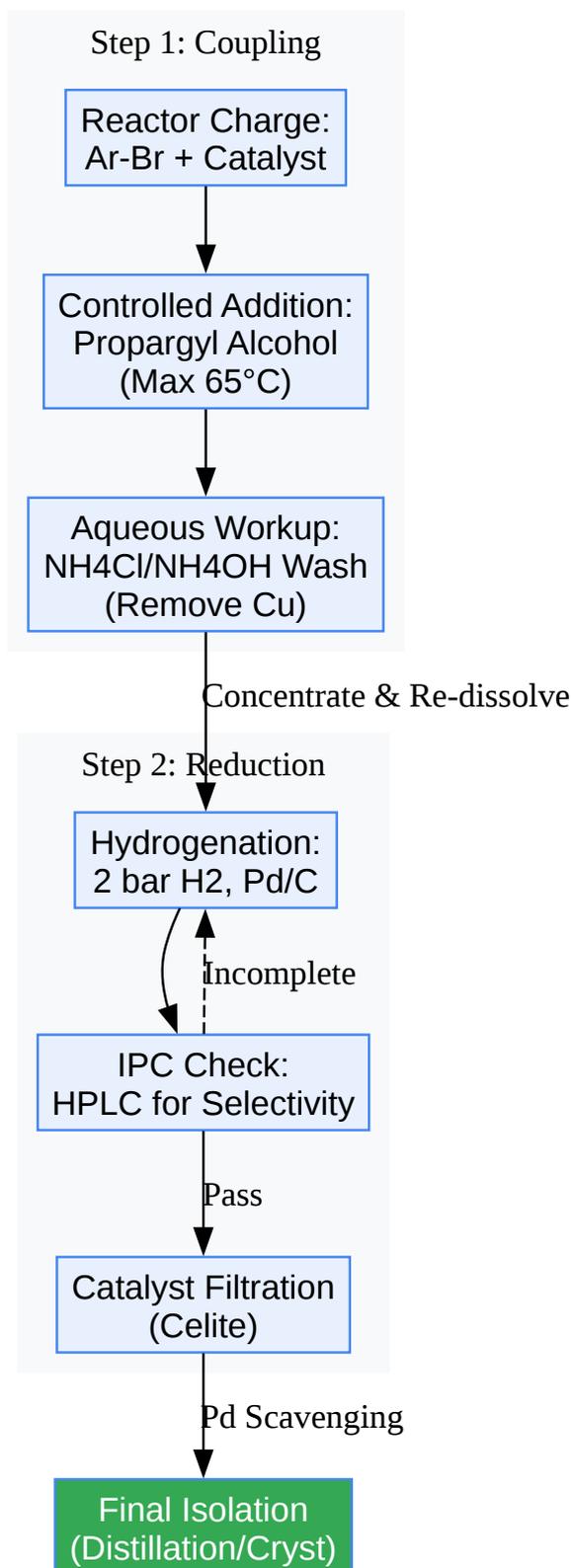


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Caption: Two-step synthesis highlighting the critical selectivity required during the hydrogenation phase to avoid ring saturation.

### Diagram 2: Scale-Up Process Flow (Unit Operations)

This diagram details the operational workflow, emphasizing safety and purification checkpoints.



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Caption: Operational workflow for the kilogram-scale campaign, featuring critical copper removal and IPC checkpoints.

## Analytical Specifications & Quality Control

To ensure the material is suitable for downstream GMP synthesis, the following specifications must be met:

Test	Method	Acceptance Criteria	Notes
Appearance	Visual	Clear, viscous oil to off-white solid	Color indicates oxidation/impurities.
Identification	<sup>1</sup> H NMR (DMSO-d <sub>6</sub> )	Conforms to structure	Pyrimidine protons: ~9.0 ppm (s, 1H), ~8.7 ppm (s, 2H).
Purity	HPLC (254 nm)	> 98.0% area	Critical to remove dimer impurities.
Residual Pd	ICP-MS	< 20 ppm	Required for biological assays.
Water Content	Karl Fischer	< 0.5% w/w	Alcohol is hygroscopic.

NMR Interpretation Guide:

- Pyrimidine Ring: Look for the characteristic singlet at 9.04 (H<sub>2</sub>) and singlet at 8.68 (H<sub>4</sub>, H<sub>6</sub>).
- Propyl Chain: Multiplets at 1.75 (CH<sub>2</sub>-beta), 2.65 (CH<sub>2</sub>-gamma), and

3.45 (CH<sub>2</sub>-alpha/OH).

- Validation: Disappearance of the alkyne carbon signals in <sup>13</sup>C NMR (~80-90 ppm).

## References

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